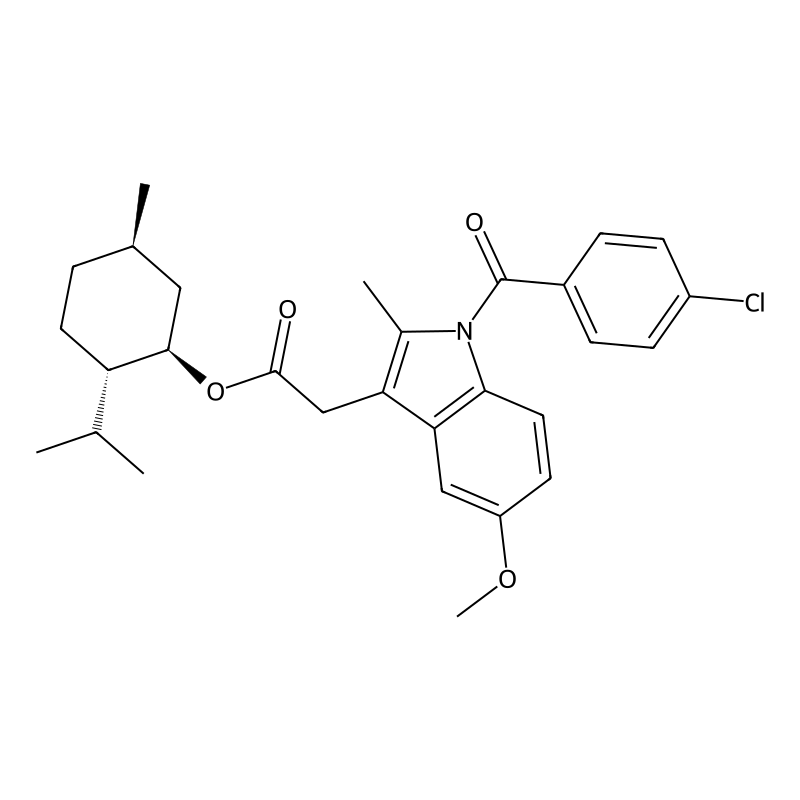

Indomethacin 1-Menthol ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Indomethacin 1-Menthol ester is a derivative of indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID) used primarily for its analgesic and anti-inflammatory properties. The compound is synthesized through the esterification of indomethacin with menthol, which enhances its lipid solubility and skin permeability. This modification aims to improve the pharmacokinetic profile and reduce side effects associated with indomethacin, such as gastrointestinal irritation and systemic toxicity.

The synthesis of Indomethacin 1-Menthol ester involves a straightforward esterification reaction. The general reaction can be represented as follows:

In this reaction, concentrated sulfuric acid acts as a catalyst to facilitate the formation of the ester bond between the carboxylic acid group of indomethacin and the hydroxyl group of menthol. The reaction typically requires reflux conditions for several hours to ensure complete conversion, followed by purification processes such as crystallization or chromatography to isolate the desired product .

Indomethacin 1-Menthol ester exhibits enhanced biological activity compared to its parent compound. The incorporation of menthol not only improves lipid solubility but also enhances skin penetration, making it suitable for topical applications. Studies have shown that this ester maintains the anti-inflammatory properties of indomethacin while potentially reducing local irritation and systemic absorption, thereby minimizing adverse effects . Additionally, the compound demonstrates a favorable pharmacokinetic profile, allowing for more effective therapeutic applications.

The synthesis of Indomethacin 1-Menthol ester can be summarized in the following steps:

- Preparation: Weigh 500 mg of indomethacin and dissolve it in 20 mL of an alcohol solvent (e.g., methanol or ethanol).

- Catalysis: Add four drops of concentrated sulfuric acid to the solution.

- Reflux: Heat the mixture under reflux for approximately 48 hours.

- Neutralization: Neutralize the reaction mixture with sodium bicarbonate.

- Extraction: Extract the ester using dichloromethane via a separatory funnel.

- Purification: Dry the organic layer with sodium sulfate and evaporate the solvent using a rotary evaporator. Purify the residue using silica gel column chromatography with a hexane-ethyl acetate mobile phase .

Indomethacin 1-Menthol ester has several promising applications:

- Topical Formulations: Due to its enhanced skin penetration properties, it can be formulated into ointments or gels for localized pain relief.

- Ophthalmic Preparations: Although menthol can irritate the eye, formulations can be optimized to reduce discomfort while improving drug delivery .

- Prodrug Strategy: The compound acts as a prodrug that hydrolyzes in vivo to release both indomethacin and menthol, providing sustained anti-inflammatory effects with reduced side effects .

Studies indicate that Indomethacin 1-Menthol ester interacts favorably with biological membranes, enhancing transdermal drug delivery. The presence of menthol not only facilitates penetration but may also modulate local inflammatory responses, further enhancing therapeutic efficacy . Additionally, interaction studies have demonstrated that this compound retains its ability to inhibit cyclooxygenase enzymes involved in inflammation while exhibiting lower toxicity profiles compared to traditional indomethacin formulations .

Indomethacin 1-Menthol ester shares structural characteristics with several other compounds derived from indomethacin. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Indomethacin | Nonsteroidal Anti-inflammatory Drug | Known for gastrointestinal side effects |

| Methyl Indomethacin | Ester derivative | Improved lipid solubility but similar side effects |

| Ethyl Indomethacin | Ester derivative | Enhanced solubility; still retains gastrointestinal irritation |

| Glycolamide Esters of Indomethacin | Amide derivatives | Potential COX-2 selectivity; reduced gastrointestinal toxicity |

| Menthyl Ester of Indomethacin | Ester derivative | Enhanced skin penetration; potential use in ophthalmic formulations |

Indomethacin 1-Menthol ester stands out due to its unique combination of improved skin permeability and reduced systemic side effects, making it particularly suitable for topical applications while retaining effective anti-inflammatory properties .